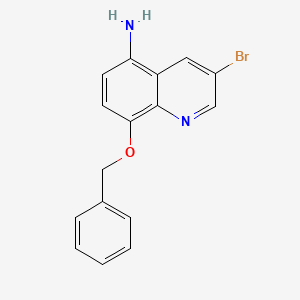

8-(Benzyloxy)-3-bromoquinolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Benzyloxy)-3-bromoquinolin-5-amine is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 8-(Benzyloxy)-3-bromoquinolin-5-amine typically involves multiple steps. One common method starts with the functionalization of 8-hydroxyquinoline. The hydroxyl group is alkylated using benzyl chloride in the presence of a base to form 8-benzyloxyquinoline. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield 8-(Benzyloxy)-3-bromoquinoline. Finally, the amino group is introduced at the 5-position through a nitration-reduction sequence .

Chemical Reactions Analysis

8-(Benzyloxy)-3-bromoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom at the 3-position can be substituted with different nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and reducing agents like sodium borohydride for reductions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(Benzyloxy)-3-bromoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-bromoquinolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

8-(Benzyloxy)-3-bromoquinolin-5-amine can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 8-(4-(trifluoromethoxy)benzyloxy)-quinoline. While these compounds share a common quinoline core, their substituents at different positions confer unique properties and biological activities. For example, 8-hydroxyquinoline is known for its metal-chelating properties, whereas 8-(4-(trifluoromethoxy)benzyloxy)-quinoline has shown significant antimicrobial activity .

Biological Activity

8-(Benzyloxy)-3-bromoquinolin-5-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. Its structural composition includes a quinoline backbone, a benzyloxy group, and an amine group, contributing to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrN2O, with a molecular weight of approximately 328.2 g/mol. The presence of the bromine atom at the 3-position enhances its chemical reactivity, making it an intriguing candidate for various biological applications.

The biological activity of this compound can be attributed to several key interactions:

- Enzyme Inhibition : The amine group allows for hydrogen bonding with active sites on enzymes, while the benzyloxy group increases lipophilicity, facilitating cellular penetration.

- Modulation of Biochemical Pathways : The compound has been shown to inhibit specific enzyme activities, which can alter biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness as an efflux pump inhibitor (EPI), which is crucial in combating antibiotic resistance. The compound's ability to inhibit bacterial growth was assessed using Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 4.0 | Moderate |

| Escherichia coli | 8.0 | Moderate |

| Pseudomonas aeruginosa | 16.0 | Weak |

The compound's role as an EPI suggests it could enhance the efficacy of existing antibiotics by preventing bacteria from expelling these drugs .

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promise in antitumor activity. Studies have evaluated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 10.0 | High |

| MCF7 | 15.0 | Moderate |

The compound's mechanism in cancer cells involves inducing apoptosis and inhibiting cell proliferation through interaction with specific cellular pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the compound against a panel of resistant bacterial strains, confirming its role as an EPI and demonstrating synergistic effects when combined with standard antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on cancer cell lines, finding that the compound significantly inhibited cell growth at concentrations lower than those required for standard chemotherapeutics .

Properties

Molecular Formula |

C16H13BrN2O |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

3-bromo-8-phenylmethoxyquinolin-5-amine |

InChI |

InChI=1S/C16H13BrN2O/c17-12-8-13-14(18)6-7-15(16(13)19-9-12)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |

InChI Key |

UCMQREVTELIJDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)N)C=C(C=N3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.